1-Cyano-3-ethylcyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3-ethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H11NO2 It features a cyclobutane ring substituted with a cyano group and an ethyl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-ethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl cyclobutanecarboxylate with cyanide ion sources under basic conditions to introduce the cyano group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized cyclobutane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Amines or amides.
Substitution: Functionalized cyclobutane derivatives with various substituents.
Scientific Research Applications
1-Cyano-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyano-3-ethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyano-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness: 1-Cyano-3-ethylcyclobutane-1-carboxylic acid is unique due to the presence of both a cyano group and an ethyl group on the cyclobutane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyano-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-2-6-3-8(4-6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChI Key |
RHPZMHTTWMEWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C#N)C(=O)O |
Origin of Product |
United States |
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